rac Rasagiline-13C3 Mesylate rac Rasagiline-13C3 Mesylate Rasagiline 13C3 mesylate racemic is the deuterium labeled Rasagiline, which is an irreversible inhibitor of monoamine oxidase.
Brand Name: Vulcanchem
CAS No.: 1216757-55-9
VCID: VC0002134
InChI: InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1;
SMILES: CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Molecular Formula: C13H17NO3S
Molecular Weight: 270.32 g/mol

rac Rasagiline-13C3 Mesylate

CAS No.: 1216757-55-9

Cat. No.: VC0002134

Molecular Formula: C13H17NO3S

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

rac Rasagiline-13C3 Mesylate - 1216757-55-9

Specification

CAS No. 1216757-55-9
Molecular Formula C13H17NO3S
Molecular Weight 270.32 g/mol
IUPAC Name methanesulfonic acid;N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1;
Standard InChI Key JDBJJCWRXSVHOQ-IZHPGBHVSA-N
Isomeric SMILES CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCC2=CC=CC=C12
SMILES CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Canonical SMILES CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Introduction

Chemical Identity and Properties

Basic Information

rac Rasagiline-13C3 Mesylate is characterized by the following chemical identifiers and properties:

PropertyValue
CAS Number1216757-55-9
Molecular FormulaC13H17NO3S (or 13C3C9H13N- CH4O3S)
Molecular Weight270.32 g/mol
IUPAC Namemethanesulfonic acid;N-(1,2,3-13C3)prop-2-ynylindan-1-amine
Physical StateSolid
Purity (Commercial)>95% (HPLC)

The compound consists of the rasagiline molecule with three carbon-13 atoms in the propynyl group, combined with methanesulfonic acid (mesylate) as the counter ion . The "rac" prefix indicates it is a racemic mixture containing equal amounts of both enantiomers of rasagiline .

Structural Characteristics

The structure of rac Rasagiline-13C3 Mesylate features an indane scaffold with a propargylamine moiety where the three carbon atoms of the propynyl group are labeled with carbon-13 isotopes. This strategic labeling creates a mass shift that is detectable by mass spectrometry while maintaining the chemical behavior nearly identical to unlabeled rasagiline .

The chemical structure can be represented by the following SMILES notation:
CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCc2ccccc12

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific and commercial literature:

  • TVP1012 13C3 racemic

  • AGN1135 13C3 racemic

  • Azilect-13C3 Mesylate

  • [13C3]-(±)-Rasagiline Mesylate

  • Rasagiline 13C3 (mesylate racemic)

  • [13C3]-Rasagiline mesylate racemic

  • 2,3-Dihydro-N-2-Propynyl-1-indanamine-13C3 Mesylate

Analytical Applications

Role as Internal Standard

The primary application of rac Rasagiline-13C3 Mesylate is as an internal standard in quantitative analysis of rasagiline. In pharmacokinetic studies, it is added to plasma samples prior to extraction and analysis to control for variability in sample preparation and instrumental response .

Mass Spectrometric Parameters

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses, rac Rasagiline-13C3 Mesylate exhibits distinct detection parameters:

ParameterValue
MS/MS Transitionm/z 175.0→117.0
De-cluster Voltage116 V
Collision Energy47 eV
Ion Spray Voltage5500 V
Source Temperature550°C

These parameters differ from those of unlabeled rasagiline (m/z 172.0→117.0), allowing for simultaneous detection and differentiation in complex biological matrices .

Sample Processing Methodology

A typical sample preparation procedure for pharmacokinetic analysis using rac Rasagiline-13C3 Mesylate involves:

  • Addition of 50.0 μL of internal standard working solution (50.0 ng/mL of rasagiline-13C3) to 150 μL of human plasma

  • Addition of 100 μL of 0.1 mol/L sodium hydroxide solution

  • Extraction with 600 μL of methyl tert-butyl ether

  • Centrifugation at 3800 g for 10 minutes at 2-8°C

  • Transfer of 450 μL of supernatant and evaporation under nitrogen

  • Reconstitution with 100 μL of solvent containing 0.1% formic acid in water

ManufacturerProduct NumberPackage SizePrice (USD)Updated
Usbiological0204991 mg$496.002021-12-16
TRCR12600210 mg$1,695.002021-12-16
American Custom Chemicals CorporationRDL00071051 mg$791.182021-12-16
American Custom Chemicals CorporationRDL000710510 mg$2,286.902021-12-16
Medical Isotopes, Inc.C722461 mg$675.002021-12-16

The compound is typically supplied as a neat solid with purity greater than 95% as determined by HPLC analysis .

Parent Compound Properties and Context

Relationship to Rasagiline

Rasagiline, the parent compound of rac Rasagiline-13C3 Mesylate, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. Understanding its properties provides context for the importance of the 13C3-labeled analog in analytical research .

Pharmacological Properties of Rasagiline

Rasagiline exhibits high specificity for the MAO-B isoform:

  • In animal models, rasagiline inhibits MAO-B 60-65 times more potently than MAO-A

  • The clinically relevant degree of MAO-B inhibition is estimated to be approximately 80%

  • In human studies, a 1 mg dose achieves 33% platelet MAO-B inhibition within 1 hour

  • Rasagiline has a half-life of 1.34 hours, median time to Cmax of 0.5 hours, and volume of distribution of 182 L

Differentiation from Other Rasagiline Derivatives

Several related compounds exist for various research purposes:

CompoundCAS NumberMolecular FormulaPrimary Use
Rasagiline Mesylate161735-79-1C12H13N- CH4O3STherapeutic agent
(S)-Rasagiline Mesylate202464-88-8C12H13N- CH4O3SEnantiomerically pure form
Rasagiline-13C3 HydrochlorideNot providedC913C3H14ClNAlternative labeled standard
(S)-Rasagiline-13C3 MesylateNot providedNot providedEnantiomerically pure labeled standard
rac-Rasagiline-d5Not providedC12H8D5NDeuterium-labeled analog

Research Applications

Bioequivalence Studies

rac Rasagiline-13C3 Mesylate serves as a critical reagent in bioequivalence studies comparing different formulations of rasagiline. In clinical trials evaluating the pharmacokinetics of rasagiline mesylate tablets in healthy Chinese subjects, the compound was used as an internal standard for precise quantification of rasagiline in plasma samples .

Analytical Method Validation

The development of sensitive and accurate analytical methods for rasagiline relies on the use of rac Rasagiline-13C3 Mesylate as a reference standard. These methods must achieve a lower limit of quantification of approximately 20.0 pg/mL with acceptable precision (CV ≤6.5%) and accuracy (bias within ±3.3%) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator